5-Bromo-3,3-dimethylpentanoic Acid

Description

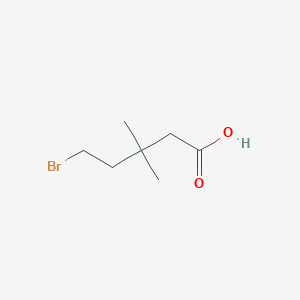

5-Bromo-3,3-dimethylpentanoic acid (CAS 69120-98-5) is a branched aliphatic carboxylic acid with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . The compound features a bromine atom at the 5th carbon and two methyl groups at the 3rd carbon, creating steric hindrance that influences its reactivity and physical properties.

Properties

CAS No. |

69120-98-5 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

5-bromo-3,3-dimethylpentanoic acid |

InChI |

InChI=1S/C7H13BrO2/c1-7(2,3-4-8)5-6(9)10/h3-5H2,1-2H3,(H,9,10) |

InChI Key |

QFNHAKVAKHAPNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCBr)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Q & A

Q. Methodological Insight :

- Halogenation : Use NaBr or HBr in polar aprotic solvents (e.g., DMF) under reflux.

- Hydrolysis : Acidic or basic hydrolysis (e.g., HCl/NaOH) to convert esters to carboxylic acids.

- Yield Optimization : Monitor via TLC or HPLC to track intermediate formation .

How can regioselectivity challenges in bromination reactions be addressed during synthesis?

Advanced

Regioselectivity in bromination is critical, especially when competing positions exist. For this compound, steric hindrance from the 3,3-dimethyl groups directs bromine to the 5-position. However, competing pathways (e.g., over-bromination) may arise. Strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions.

- Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to enhance selectivity.

- Protecting Groups : Temporarily block reactive sites (e.g., esterification of the carboxylic acid).

Data Comparison : Contrast bromination outcomes with fluorinated analogs (e.g., 5,5-difluoro derivatives) to identify steric/electronic effects .

Which spectroscopic techniques are most reliable for structural confirmation?

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks (δ ~1.2 ppm) for dimethyl groups and deshielded protons near bromine (δ ~3.5–4.0 ppm).

- ¹³C NMR : Confirm quaternary carbons (C-3) and carbonyl (C=O, ~170–180 ppm).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ and isotopic patterns (Br has a 1:1 ratio for M/M+2).

Example : Compare with 5-Chloro-3,3-dimethylpentanoic Acid () to distinguish halogen-specific shifts .

How should researchers resolve contradictions in analytical data (e.g., unexpected NMR peaks)?

Advanced

Discrepancies may arise from impurities, tautomerism, or solvent effects. Steps:

Repetition : Re-run spectra under standardized conditions (e.g., deuterated solvents, calibrated instruments).

2D NMR : Use HSQC or HMBC to assign ambiguous signals.

Computational Modeling : Compare experimental data with DFT-calculated chemical shifts.

Alternative Techniques : IR spectroscopy to confirm functional groups or X-ray crystallography for absolute configuration.

Case Study : emphasizes iterative validation in qualitative research, applicable to spectral analysis .

What role does bromine play in modulating biological activity compared to other halogens?

Advanced

Bromine’s polarizability enhances halogen bonding with biomolecules, influencing pharmacokinetics. For example:

- Lipophilicity : Bromine increases logP vs. chloro/fluoro analogs, affecting membrane permeability.

- Target Binding : Brominated compounds often show higher affinity in enzyme inhibition assays (e.g., kinase targets).

Experimental Design : Synthesize analogs (e.g., 5-Chloro-3,3-dimethylpentanoic Acid) and compare IC₅₀ values in bioassays .

How do steric effects from the 3,3-dimethyl groups influence reactivity?

Advanced

The dimethyl groups:

- Steric Hindrance : Limit nucleophilic attack at C-3, directing reactions (e.g., esterification) to the terminal carboxylic acid.

- Conformational Rigidity : Reduce rotational freedom, stabilizing transition states in cyclization ().

Methodology : Kinetic studies (e.g., Arrhenius plots) to compare reaction rates with non-methylated analogs .

What are the best practices for storing and handling this compound to prevent degradation?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Handling : Use anhydrous conditions (glovebox) for reactions sensitive to moisture.

- Stability Monitoring : Periodic NMR checks to detect decomposition (e.g., ester formation from acid).

Reference : Protocols for similar brominated acids () recommend avoiding prolonged light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.